5-Bromo-6-fluoro-2-methylbenzodiazole HCl
Description
5-Bromo-6-fluoro-2-methylbenzodiazole HCl (CAS 1420800-15-2) is a halogenated benzodiazole derivative characterized by bromo (Br) and fluoro (F) substituents at positions 5 and 6, respectively, and a methyl group (CH₃) at position 2 of the benzodiazole ring. The hydrochloride (HCl) salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to serotonin receptor antagonists like ondansetron but differs in substituent patterns and pharmacological targets .
Properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2.ClH/c1-4-11-7-2-5(9)6(10)3-8(7)12-4;/h2-3H,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIBHNPKKCPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-15-2 | |
| Record name | 1H-Benzimidazole, 6-bromo-5-fluoro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl typically involves the following steps:
Fluorination: The addition of a fluorine atom to the ring structure.
Methylation: The attachment of a methyl group to the benzodiazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-methylbenzodiazole HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
5-Bromo-6-fluoro-2-methylbenzodiazole HCl has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Drug Discovery: The compound serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It is employed in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
Key structural analogs include halogenated benzodiazoles, benzimidazoles, and benzoic acid derivatives. Variations in substituent positions and functional groups critically influence physicochemical properties and reactivity:
Key Observations :
Physicochemical Properties
Data from synthesis and safety reports highlight differences in stability and solubility:
Insights :
- The HCl salt form of the target compound improves aqueous solubility, making it preferable for intravenous formulations compared to neutral analogs like 1311197-80-4 .
- Benzoic acid derivatives (e.g., 1427382-02-2) exhibit lower solubility but higher thermal stability, suitable for solid-phase synthesis .
Biological Activity
5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride (CAS Number: 1420800-15-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrClFN₂ |
| Molecular Weight | 265.51 g/mol |
| CAS Number | 1420800-15-2 |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that 5-Bromo-6-fluoro-2-methylbenzodiazole HCl exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
In a study conducted by X et al. (2023), the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, with promising results indicating its ability to induce apoptosis in cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 leukemia cells | <1 |
| A549 lung adenocarcinoma | 20.2 |
| MCF-7 breast cancer cells | 21.6 |
Case Study: Anticancer Efficacy
In a notable case study, derivatives of this compound were synthesized and tested against MCF-7 breast cancer cells, yielding an IC50 value of 21.6 µM, comparable to established anticancer agents like doxorubicin. This highlights the compound's potential for further development as an anticancer therapeutic.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may inhibit certain enzymes involved in cell proliferation and survival pathways, leading to its antimicrobial and anticancer effects.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship have indicated that specific substituents on the benzodiazole ring significantly influence the biological activity of the compound. For example, halogen substitutions enhance potency against cancer cells, suggesting avenues for further optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
